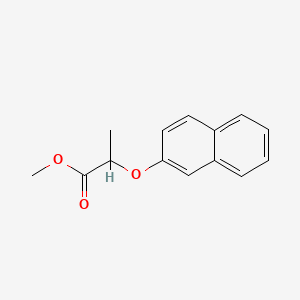
2-(2-Naphthoxy)propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NOPM is a monocarboxylic acid.
科学的研究の応用
Conformational Analysis and Enantioseparation
- 2-Methoxy-2-(1-naphthyl)propionic acid, a compound closely related to 2-(2-Naphthoxy)propionic acid methyl ester, has been utilized for the enantioseparation of secondary alcohols and the determination of stereogenic centers. Studies have shown that the methyl ester of this compound prefers specific conformational arrangements, which are crucial for its application in stereochemical analyses (Matsumoto et al., 2007). Further research confirmed the absolute configurations of similar compounds using NMR analyses, supporting their use in stereochemistry (Ichikawa et al., 2002).
Lipase-Catalyzed Reactions
- The lipase-catalyzed hydrolysis of naproxen methyl ester, a compound structurally related to 2-(2-Naphthoxy)propionic acid methyl ester, has been investigated to understand substrate-enzyme interactions. This research provides insights into the mechanism of action of enzymes on specific substrates and the structure-activity relationship (SAR), offering potential applications in biocatalysis and pharmaceutical synthesis (Cernia et al., 2002).
Enzymatic Hydrolysis and Ionic Liquids
- Studies have explored the enzymatic hydrolysis of naproxen methyl ester in different media, including water-saturated ionic liquids. This research highlights the role of media properties, such as polarity and hydrophobicity, on the efficiency and selectivity of enzymatic reactions. Such findings could be applicable to the enzymatic processing of similar compounds, including 2-(2-Naphthoxy)propionic acid methyl ester, for pharmaceutical and chemical synthesis purposes (Xin et al., 2005).
特性
CAS番号 |
30406-75-8 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
methyl 2-naphthalen-2-yloxypropanoate |
InChI |
InChI=1S/C14H14O3/c1-10(14(15)16-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChIキー |
XPUKIATWMAOOFP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




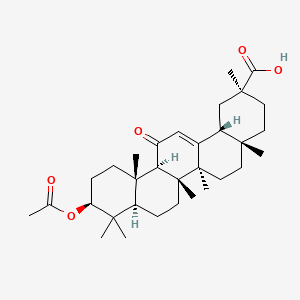


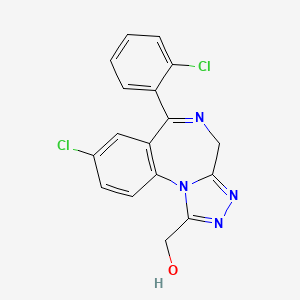
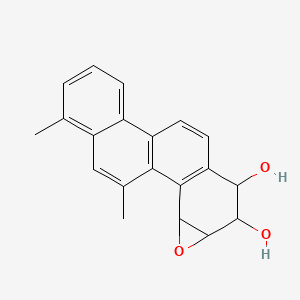
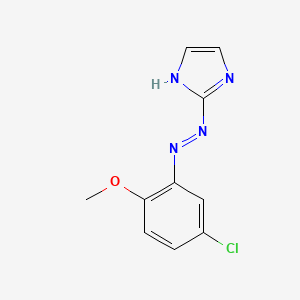
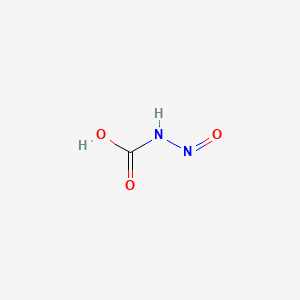
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
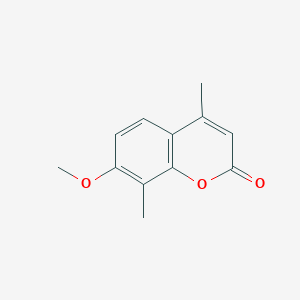
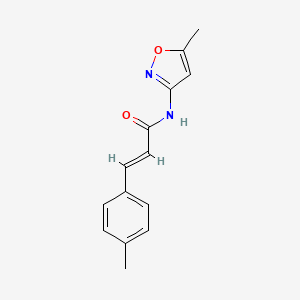

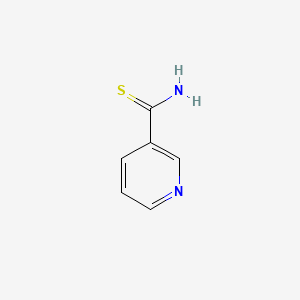
![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)